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Homocapsaicin

Pungency Analysis Sensory Science TRPV1 Agonist Potency

Homocapsaicin is a minor capsaicinoid (~1% natural abundance) with a 10-carbon acyl chain and 6-double bond, resulting in ~50% less pungency than capsaicin (8.6M vs 16M SHU). This enables selective TRPV1 activation studies with minimized sensory irritation. Ideal for validating HPLC/LC-MS capsaicinoid quantification methods and formulating standardized reduced-heat spice extracts. Use Homocapsaicin when precise TRPV1 profiling and reproducible low-pungency formulations are required.

Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.4 g/mol
CAS No. 58493-48-4
Cat. No. B107785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocapsaicin
CAS58493-48-4
Synonyms(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-Decenamide;  (7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-decenamide;  E-Homocapsaicin;  Homocapsaicin
Molecular FormulaC₁₉H₂₉NO₃
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
InChIKeyJKIHLSTUOQHAFF-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homocapsaicin CAS 58493-48-4: Chemical Identity and Basic Properties for Scientific Procurement


Homocapsaicin (CAS 58493-48-4) is a naturally occurring capsaicinoid and a structural congener of capsaicin, isolated from chili peppers (Capsicum species) [1]. It is a lipophilic, colorless to waxy compound with the molecular formula C₁₉H₂₉NO₃ and a molar mass of 319.43 g/mol [2]. As a minor constituent of the natural capsaicinoid mixture, it typically represents approximately 1% of the total capsaicinoids present [3]. Its primary biological mechanism involves binding to and activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, also known as the vanilloid or capsaicin receptor, which mediates sensations of heat and pain [1].

Why Homocapsaicin (58493-48-4) Cannot Be Readily Substituted by Other Capsaicinoids


Substituting Homocapsaicin with capsaicin or other capsaicinoids without rigorous consideration is not scientifically justifiable due to quantifiable differences in their molecular properties that directly impact experimental outcomes and product performance. Homocapsaicin possesses a 10-carbon acyl chain with a double bond at the 6-position, a structural feature that distinguishes it from capsaicin [1]. This structural variation is not inert; it results in a well-documented and measurable difference in biological potency, specifically a pungency that is approximately half that of capsaicin . Such differences in intrinsic activity at the TRPV1 receptor and other potential targets mean that data generated with capsaicin cannot be directly extrapolated to Homocapsaicin. Researchers and formulators targeting specific TRPV1 activation profiles, or those seeking to decouple pungency from other biological activities, require the precise compound to ensure experimental reproducibility and to achieve the intended physiological or sensory effect [2].

Quantitative Evidence Guide: Homocapsaicin (58493-48-4) Differentiation from Capsaicin and Analogs


Comparative Pungency on the Scoville Scale: Homocapsaicin vs. Capsaicin

Homocapsaicin exhibits significantly lower pungency than the primary capsaicinoid, capsaicin. This is a key differentiator for applications where TRPV1 agonism is desired but with a reduced sensory heat profile [1].

Pungency Analysis Sensory Science TRPV1 Agonist Potency

Structural Basis for Differentiated Potency: Acyl Chain Length and Unsaturation

The reduced pungency of Homocapsaicin relative to capsaicin is a direct consequence of its distinct chemical structure. The loss or gain of a single carbon atom in the acyl chain of a capsaicinoid results in a loss of approximately half the pungency [1].

Structure-Activity Relationship Medicinal Chemistry Capsaicinoid Biochemistry

Natural Abundance as a Minor Capsaicinoid: Homocapsaicin vs. Total Capsaicinoids

Homocapsaicin is a minor component of the natural capsaicinoid mixture, representing a consistently small fraction compared to capsaicin and dihydrocapsaicin [1].

Natural Product Chemistry Analytical Chemistry Quality Control

Targeted Application Scenarios for Homocapsaicin (CAS 58493-48-4) Driven by Evidence-Based Differentiation


Analytical Chemistry: Use as a Certified Reference Material (CRM) and Internal Standard

Homocapsaicin's well-defined status as a minor capsaicinoid (~1% abundance) makes it an ideal compound for developing and validating analytical methods, such as HPLC or LC-MS, for the quantification of capsaicinoids in complex matrices [1]. Its distinct retention time relative to other major capsaicinoids allows for precise calibration and accurate assessment of natural product compositions, ensuring quality control and authenticity verification of pepper extracts and oleoresins [2].

Neuroscience Research: Decoupling TRPV1 Activation from Maximal Pungency

Researchers investigating TRPV1-mediated pathways can utilize Homocapsaicin as a selective pharmacological tool. Its quantifiably lower pungency (8,600,000 SHU) compared to capsaicin (16,000,000 SHU) allows for experiments designed to dissect the specific contributions of TRPV1 activation to neuronal signaling, desensitization, and neurogenic inflammation, while minimizing the confounding variable of intense sensory irritation [3]. This is particularly valuable in in vivo models of pain and inflammation.

Food Science and Product Development: Formulating Reduced-Pungency Spice Blends

In the food industry, Homocapsaicin can be employed to create standardized, reduced-heat spice extracts and flavorings. Since its pungency is approximately 50% that of capsaicin, it provides formulators with a predictable and quantifiable tool for fine-tuning the sensory heat profile of a product without relying on dilution of the more potent capsaicin, thereby maintaining the overall concentration of capsaicinoid-derived flavor compounds [3].

Medicinal Chemistry: A Scaffold for Novel TRPV1 Modulators

The specific structure-activity relationship (SAR) of Homocapsaicin—where a single carbon difference in its acyl chain results in a 50% reduction in pungency—provides a critical data point for medicinal chemists designing next-generation TRPV1 agonists and antagonists [4]. This knowledge informs the rational design of synthetic analogs with optimized therapeutic windows, aiming to retain the analgesic and anti-inflammatory benefits of TRPV1 engagement while reducing or eliminating undesirable pungency-related side effects [1].

Technical Documentation Hub

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